7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Description
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a fluorinated heterocyclic compound featuring a fused pyrrolopyridine core substituted with a fluorine atom at the 7-position and a formyl group at the 2-position. The fluorine atom enhances metabolic stability and modulates electronic properties, while the aldehyde group serves as a reactive handle for further functionalization, such as condensation or cross-coupling reactions .
Propriétés
Formule moléculaire |
C8H5FN2O |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-10-2-5-1-6(4-12)11-8(5)7/h1-4,11H |
Clé InChI |
NSFHOPCSVMXEQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C(C=NC=C21)F)C=O |
Origine du produit |
United States |
Méthodes De Préparation
Suzuki-Miyaura Coupling for Core Formation
The pyrrolo[3,2-c]pyridine core is often constructed via Suzuki-Miyaura coupling, a method highlighted in patent WO2006063167A1 for analogous azaindole derivatives. While this patent focuses on 5-aryl-7-azaindoles, the methodology is adaptable for introducing substituents at the 7-position.
Procedure :
-
Starting Material : 5-Bromo-1H-pyrrolo[3,2-c]pyridine is reacted with a fluoroboronic acid derivative under Suzuki conditions.
-
Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a dioxane/water solvent system.
-
Conditions : Heating at 80–100°C under nitrogen for 1–16 hours.
Key Insight :
-
The bromine at position 5 is replaced by fluorine via cross-coupling, though direct fluorination may require alternative approaches if boronic acids are unavailable.
Cyclization Strategies
Ring-Closing Metathesis (RCM)
Cyclization of appropriately substituted pyridine precursors using Grubbs catalyst offers a route to the pyrrolo[3,2-c]pyridine skeleton.
Example Workflow :
-
Substrate Preparation : A fluorinated pyridine derivative with propargyl and aldehyde groups.
-
Catalyst : Grubbs 2nd-generation catalyst in dichloromethane.
-
Outcome : Forms the fused pyrrole ring with inherent aldehyde functionality.
Advantages :
-
Avoids multi-step functionalization post-cyclization.
-
High yields reported for analogous systems (70–85%).
Direct Fluorination Techniques
Electrophilic Fluorination
Late-stage fluorination using Selectfluor or F-TEDA-BF₄ is viable if the pyrrolo[3,2-c]pyridine precursor lacks fluorine.
Conditions :
Challenges :
Optimization and Yield Data
Notes :
-
Yields are extrapolated from analogous reactions in cited sources.
-
Pd-catalyzed methods dominate due to scalability, while RCM offers better regiocontrol.
Challenges and Solutions
Applications De Recherche Scientifique
Structural Characteristics
The compound's structure allows for diverse chemical reactivity, making it valuable in synthesizing various pharmaceuticals and agrochemicals. The presence of the fluorine atom contributes to its binding affinity towards biological targets.
Medicinal Chemistry
Antitumor Activity : Research indicates that derivatives of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde exhibit significant antitumor activity. For instance, compounds derived from this scaffold have shown moderate to excellent activity against various cancer cell lines such as HeLa, SGC-7901, and MCF-7. One study reported an IC50 range from 0.12 to 0.21 μM against these cell lines, indicating potent cytotoxic effects .
Mechanism of Action : The compound acts primarily as an inhibitor of specific kinases or enzymes involved in cell proliferation and survival pathways. Its unique structural features enhance its binding affinity to these targets .
Pharmacological Properties
Beyond antitumor effects, this compound has been investigated for various pharmacological activities:
- Antiviral Activity : Some derivatives show moderate activity against viral infections, including HIV-1 replication inhibition .
- Analgesic and Sedative Effects : Related pyrrolo derivatives suggest potential applications in treating pain and anxiety disorders .
Case Studies
- FGFR Inhibition Study : A series of pyrrolo derivatives were evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. One derivative exhibited IC50 values as low as 7 nM against FGFRs, demonstrating the potential of this class of compounds in targeted cancer therapies .
- Structure-Based Design for MPS1 Inhibition : Researchers optimized potent MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. The developed compounds displayed favorable oral pharmacokinetic profiles and significant inhibition in tumor xenograft models .
Industrial Applications
In the industrial sector, this compound is utilized in producing agrochemicals and other specialty chemicals. Its role as an intermediate in synthesizing various active ingredients highlights its industrial significance .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | IC50 values: 0.12 - 0.21 μM against cancer cells |
| Antiviral agents | Moderate activity against HIV-1 | |
| Analgesic and sedative effects | Potential in pain management | |
| Biological Research | FGFR inhibitors | IC50 values as low as 7 nM |
| MPS1 inhibitors | Favorable oral pharmacokinetics | |
| Industrial Chemistry | Agrochemicals production | Key intermediate for active ingredient synthesis |
Mécanisme D'action
The mechanism by which 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in cancer research, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival pathways. The fluorine atom and aldehyde group contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde with structurally related heterocycles, focusing on core structures, substituents, synthesis methods, and biological activities.
Key Observations:
Core Structure Differences: The pyrrolopyridine core (nitrogen-rich) in the target compound contrasts with thienoquinoline (sulfur-containing) derivatives. Nitrogen-rich cores may enhance hydrogen-bonding interactions with biological targets, while sulfur-containing analogs exhibit distinct electronic properties . Fluorine at the 7-position in the target compound likely improves lipophilicity and metabolic stability compared to bromo/chloro substituents in thienoquinolines .
Functional Group Reactivity: The 2-carbaldehyde group in the target compound offers a versatile site for derivatization (e.g., Schiff base formation), akin to the ester group in ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, which is amenable to hydrolysis or cross-coupling .
Biological Activity Trends: Thienoquinoline derivatives with halogen substituents (e.g., bromo, chloro) demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7), suggesting that the fluorine in the target compound may confer similar or enhanced activity . Pyrrolopyridine derivatives are less studied but are hypothesized to target kinases due to structural similarity to purine scaffolds .
Research Findings and Implications
- Synthetic Flexibility: While thienoquinolines are often synthesized via Suzuki-Miyaura cross-coupling or cyclodehydration, the target compound’s synthesis likely involves formylation of prefluorinated pyrrolopyridine intermediates, a route yet to be fully optimized .
- Structure-Activity Relationships (SAR): Fluorine’s electron-withdrawing effect may enhance binding affinity to enzymes compared to bulkier halogens (e.g., bromo). The aldehyde group’s electrophilicity could enable the development of prodrugs or covalent inhibitors, a strategy underutilized in thienoquinoline analogs .
Activité Biologique
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyridine and pyrrole ring system. The presence of a fluorine atom at the 7-position and an aldehyde group at the 2-position gives this compound unique chemical properties, enhancing its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential applications in medicinal chemistry.
- Molecular Formula: C8H5FN2O
- Molecular Weight: 164.14 g/mol
- IUPAC Name: this compound
- Structure: The compound features a fused ring system that contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H5FN2O |
| Molecular Weight | 164.14 g/mol |
| IUPAC Name | This compound |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 365.9±37.0 °C |
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from this scaffold have shown moderate to excellent activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7. One study reported a derivative with IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating potent cytotoxic effects .
The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets involved in cancer progression. It is believed to act as an inhibitor of key kinases or enzymes that regulate cell proliferation and survival pathways . The unique structural features of this compound enhance its binding affinity to these targets.
Pharmacological Properties
The compound has been investigated for various pharmacological activities beyond antitumor effects:
- Antiviral Activity: Some derivatives have shown moderate activity against viral infections, including HIV-1 replication inhibition .
- Analgesic and Sedative Effects: Studies on related pyrrolo[3,4-c]pyridine derivatives suggest potential applications in treating pain and anxiety disorders .
Study on FGFR Inhibition
A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Among these derivatives, one exhibited IC50 values as low as 7 nM against FGFRs, demonstrating the potential of this class of compounds in targeted cancer therapies .
In Vitro Evaluation
In vitro studies have demonstrated that certain derivatives can inhibit tubulin polymerization at low concentrations (3 μM to 5 μM), disrupting microtubule dynamics essential for cell division and growth . This disruption leads to apoptosis in cancer cells, further supporting the therapeutic potential of these compounds.
Q & A
Q. What are the recommended synthetic routes for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde?
Methodological Answer: The synthesis of fluorinated pyrrolopyridine derivatives often involves cyclization of halogenated precursors or direct fluorination. A plausible route includes:
Cyclization Strategy : Start with a pyridine-pyrrole precursor, such as 3-aminopyridine derivatives, followed by cyclization using reagents like POCl₃ or PCl₅ under reflux .
Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile/ethanol at 70°C, as demonstrated for analogous pyrrolopyridines .
Aldehyde Functionalization : Oxidize a methyl group to the aldehyde using MnO₂ or Swern oxidation .
Key Considerations : Monitor reaction progress via TLC and optimize fluorination conditions to avoid overhalogenation .
Q. How can the purity and structure of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., coupling constants for fluorine-proton interactions) and -NMR for fluorine environment analysis .
- Mass Spectrometry (HRMS) : Verify molecular weight with high-resolution ESI-MS, targeting [M+H] with <5 ppm error .
- X-ray Crystallography : Resolve ambiguous structures if single crystals are obtainable .
Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 4-chloro analogs in ).
Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?
Methodological Answer: Critical properties include:
- LogP : Estimate hydrophobicity using computational tools (e.g., ChemAxon) to predict solubility in DMSO or aqueous buffers.
- pKa : The aldehyde group (pKa ~8-10) and pyrrolic NH (pKa ~12-14) influence protonation states in biological assays .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures for storage recommendations.
Experimental Validation : Use shake-flask methods for LogP and potentiometric titration for pKa .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent impact reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine alters electronic density, affecting catalytic steps:
- Suzuki-Miyaura Coupling : Fluorine at the 7-position may deactivate the pyridine ring, requiring Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
- Buchwald-Hartwig Amination : Use Xantphos-based ligands to mitigate steric hindrance from the aldehyde group .
Contradiction Note : Fluorine’s meta-directing nature may conflict with reactivity observed in chloro analogs (), necessitating DFT studies to map charge distribution .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Process Optimization :
- Byproduct Analysis : Identify common impurities (e.g., di-fluorinated byproducts) via LC-MS and adjust stoichiometry .
Q. How can computational modeling predict the compound’s bioactivity against kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). The aldehyde group may form covalent bonds with catalytic lysines .
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on fluorine’s role in hydrophobic interactions .
Validation : Compare predictions with in vitro kinase inhibition assays (IC₅₀ measurements) .
Q. What analytical methods resolve contradictions in reported spectral data for fluorinated pyrrolopyridines?
Methodological Answer:
Q. How does the compound’s stability under physiological conditions affect its use in cellular assays?
Methodological Answer:
- Stability Testing : Incubate the compound in PBS (pH 7.4) and DMEM at 37°C, monitoring degradation via HPLC over 24–72 hours .
- Metabolite Identification : Use LC-QTOF to detect oxidation products (e.g., carboxylic acid from aldehyde oxidation) .
Mitigation : Add antioxidants (e.g., ascorbic acid) or use prodrug strategies (e.g., acetal protection) for sensitive assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
